3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid, often involves multi-component condensation reactions. These processes can include the reaction of aldehydes, ketones, or similar carbonyl compounds with hydrazines or other nitrogen-containing reactants under catalytic or acid/base conditions to form the pyrazole ring. For example, the synthesis of related pyrazole compounds has been achieved through one-pot, four-component reactions involving condensation processes that yield high-purity products in environmentally friendly conditions such as ionic liquids (Xiao, Lei, & Hu, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. X-ray crystallography and spectral analysis are commonly used to determine the precise structure and conformation of these molecules. These studies reveal the arrangement of atoms within the molecule and how this influences its chemical behavior and interactions with other molecules. For instance, structural elucidation and Hirshfeld surface analysis provide insights into the molecular surface interactions and stability of the crystal structure (Naveen et al., 2018).
Scientific Research Applications
Role in Synthesis of Anticancer Agents
Knoevenagel condensation is a crucial reaction in the generation of biologically active molecules, including anticancer agents. This reaction, applied to various pharmacophoric aldehydes and active methylenes, including pyrazole derivatives, has led to the development of compounds with significant anticancer activity. These compounds often exhibit their therapeutic potential by targeting various cancer-related biomolecules such as DNA, microtubules, and enzymes like Topo-I/II and kinases. The study by Tokala, Bora, and Shankaraiah (2022) highlights the importance of Knoevenagel condensation in drug discovery, indicating the potential of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid in synthesizing new anticancer molecules (Tokala, Bora, & Shankaraiah, 2022).
Application in Green Chemistry
The synthesis of 5,5′-Methylene-bis(benzotriazole), as discussed by Gu et al. (2009), represents the application of green chemistry principles in creating valuable chemical intermediates. While this specific study does not directly involve 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid, it exemplifies the type of environmentally friendly synthesis routes that could potentially be applied to this compound, making it relevant for the development of sustainable chemical processes (Gu, Yu, Zhang, & Xu, 2009).
Involvement in Physiologically-Based Pharmacokinetic Analysis
The physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid by Hoffman and Hanneman (2017) provides insights into the metabolism and toxicokinetics of benzoic acid derivatives, which could be relevant for understanding the biological implications of 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. This study emphasizes the importance of considering species-specific metabolic pathways and the potential impact on dietary exposures, which could be pertinent for assessing the safety and efficacy of pharmaceuticals based on this compound (Hoffman & Hanneman, 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-5-10(14)13(12-7)9-4-2-3-8(6-9)11(15)16/h2-4,6H,5H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHMVJOIEBCBPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354270 |
Source
|
Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |
CAS RN |
60297-63-4 |
Source
|
Record name | 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60297-63-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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